![molecular formula C15H19AsN2O3 B14645741 2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-97-8](/img/structure/B14645741.png)
2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an aryl arsenic group and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The arsenic group can be oxidized to form arsenic oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[Ethyl-(2-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-(2-methylphenyl)arsanyl]aniline
- 2-[Ethyl-(3-methylphenyl)arsanyl]aniline
- 2-[Ethyl-(2-methylphenyl)arsanyl]phenol
Uniqueness
2-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific combination of an aryl arsenic group and an aniline group This combination imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds
Properties
CAS No. |
54010-97-8 |
|---|---|
Molecular Formula |
C15H19AsN2O3 |
Molecular Weight |
350.24 g/mol |
IUPAC Name |
2-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChI Key |
MGBWFMIDFVRSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


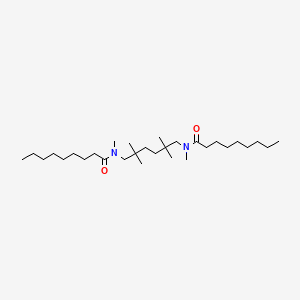
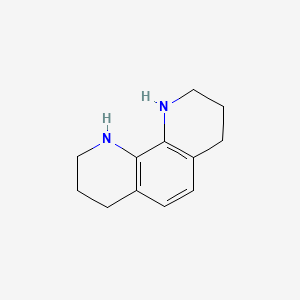


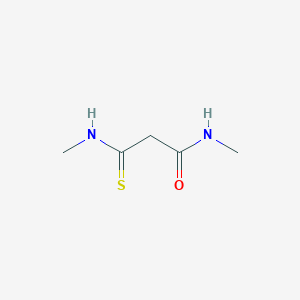
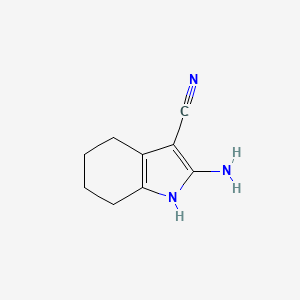
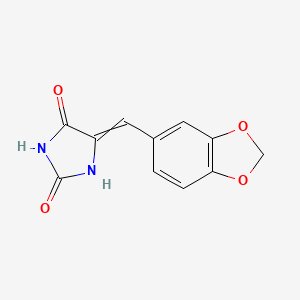
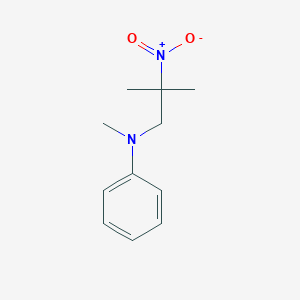
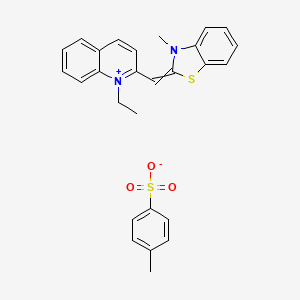
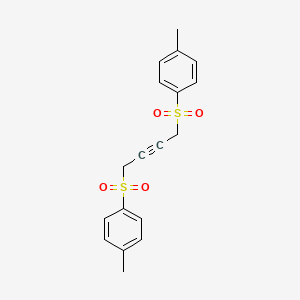
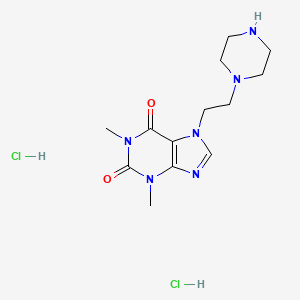
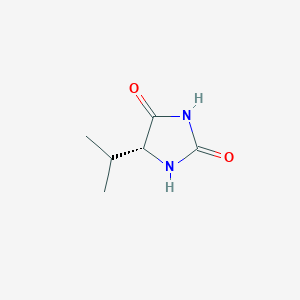

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
